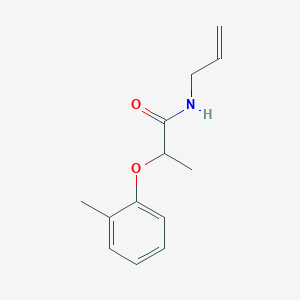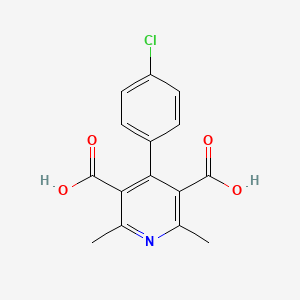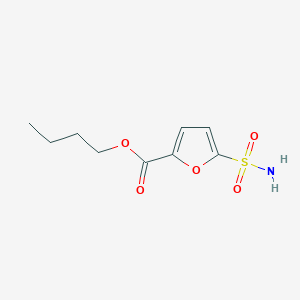
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
作用机制
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine inhibits the activity of PLD by binding to its catalytic domain, which prevents the enzyme from binding to its substrate. This inhibition leads to a decrease in the production of phosphatidic acid (PA), which is a lipid second messenger that is involved in various cellular processes. The decrease in PA production leads to a decrease in cell proliferation and migration, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has been shown to have various biochemical and physiological effects, particularly in cancer cells. It has been shown to induce apoptosis in cancer cells by inhibiting PLD activity. It has also been shown to decrease cell proliferation and migration, which are important processes in cancer development and progression. In addition to its effects on cancer cells, 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has also been shown to have anti-inflammatory effects in various cell types.
实验室实验的优点和局限性
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in a laboratory setting. It has been extensively studied and has shown promising results in various scientific research applications. However, 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its effects on non-cancerous cells are not well understood, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine. One area of research is the development of more potent and selective PLD inhibitors. Another area of research is the investigation of the effects of 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine on non-cancerous cells. Additionally, the use of 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine in combination with other therapeutic agents for cancer treatment is an area of research that has shown promising results. Overall, 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has shown great potential as a therapeutic agent for cancer treatment, and further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine involves the reaction of 1-(2-furoyl)piperazine with 3-isoxazolyl isocyanate. This reaction yields 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine, which is the final product. The synthesis of 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine is a relatively simple process and can be performed in a laboratory setting.
科学研究应用
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has been extensively used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of phospholipase D (PLD), which is an enzyme that is involved in various cellular processes, including cell proliferation and migration. Inhibition of PLD activity by 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-12(10-3-9-20-14-10)15-4-6-16(7-5-15)13(18)11-2-1-8-19-11/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDJKXCFKEXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NOC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5193435.png)


![N~1~-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5193455.png)
![(3'R*,4'R*)-1'-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5193459.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-isopropoxy-2-propanol dihydrochloride](/img/structure/B5193461.png)
![2,4-dichloro-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193476.png)
![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5193481.png)
![3-[4-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]propanamide](/img/structure/B5193484.png)

![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5193499.png)
![6-chloro-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B5193503.png)
![1-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5193520.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5193529.png)